molecular formula C46H77NNaO10P B6595734 Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate CAS No. 474943-18-5

Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate

Cat. No.: B6595734
CAS No.: 474943-18-5
M. Wt: 858.1 g/mol
InChI Key: LANGJWMFDASXLA-OMTXNCIISA-M
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Description

The compound Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5λ⁵-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate is a sodium salt of a highly complex organic anion. Its structure features:

  • Azaniumyl group: A protonated amine contributing to cationic character.
  • Octadecanoyloxy ester: A C18 fatty acid ester (stearic acid derivative) linked via an ether bond.
  • Polyunsaturated hydrocarbon chain: Six double bonds (13Z,16Z,19Z,22Z,25Z,28Z) in a 31-carbon chain, creating a conjugated system.
  • Phosphate core: A central phosphorus atom in a 5λ⁵-phospha configuration with oxido and dioxo groups.
  • Trioxa backbone: Three ether oxygen atoms enhancing stability.

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53);/q;+1/p-1/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-;/t42-,43+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGJWMFDASXLA-OMTXNCIISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677092
Record name Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-18-5
Record name Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate is a complex phospholipid compound with significant biological activity. This article delves into its chemical structure, biological functions, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C46H77NNaO10P with a molecular weight of 858.1 g/mol. It features multiple functional groups including azaniumyl and phosphoester linkages which contribute to its biological properties. The intricate structure includes several double bonds and ester linkages that are characteristic of phospholipids.

PropertyValue
Molecular FormulaC46H77NNaO10P
Molecular Weight858.1 g/mol
CAS Number474943-18-5
PurityTypically 95%
  • Cell Membrane Interaction : As a phospholipid, this compound plays a crucial role in forming and maintaining cell membranes. Its amphiphilic nature allows it to interact with lipid bilayers effectively.
  • Signal Transduction : The presence of the azaniumyl group suggests potential involvement in signaling pathways within cells. Phospholipids are known to participate in various signaling cascades that regulate cellular functions.
  • Antioxidant Properties : The unsaturated fatty acids present may confer antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that similar phospholipid compounds exhibit neuroprotective effects in models of neurodegeneration. These compounds were shown to enhance neuronal survival and function by stabilizing membrane integrity and reducing oxidative damage.
  • Anti-inflammatory Activity : Research indicates that phospholipids can modulate inflammatory responses by influencing the release of pro-inflammatory cytokines. This compound may possess similar properties based on its structural characteristics.
  • Drug Delivery Applications : Due to its lipid nature, this compound has been investigated for use in drug delivery systems, particularly for delivering nucleic acids and other therapeutic agents into cells.

Comparison with Similar Compounds

Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5λ⁵-phosphaoctacosan-1-oate ()

Key Differences :

  • Fatty Acid Chain : The analog contains a shorter C18 chain with two double bonds (9Z,12Z) compared to the target compound’s six double bonds .
  • Conjugation Impact : Fewer double bonds reduce conjugation length, altering electronic properties and oxidative stability.
  • Physicochemical Properties :
    • logP : ~3.0 (more lipophilic due to reduced unsaturation).
    • Stability : Less prone to oxidation than the target compound.

Functional Implications :
The analog’s lower unsaturation may improve shelf-life but reduce membrane fluidity modulation efficiency in biological systems .

Mezlocillin Sodium Monohydrate ()

Structural Contrasts :

  • Core Structure : Mezlocillin is a β-lactam antibiotic with a thia-azabicyclo[3.2.0]heptane ring, whereas the target compound lacks a β-lactam or sulfur-containing heterocycle.
  • Functional Groups : Mezlocillin has a sulfonylimidazolidinylcarboxamido group, contrasting with the target’s phosphate and polyunsaturated tail.

Property Comparison :

Property Target Compound Mezlocillin Sodium
Solubility High (sodium salt) High (sodium salt)
logP ~2.5 (amphiphilic) ~1.8 (more hydrophilic)
Stability Oxidatively unstable pH-sensitive (β-lactam hydrolysis)
Application Drug delivery/membrane studies Antibacterial therapy

Mezlocillin’s instability in acidic environments contrasts with the target compound’s sensitivity to oxidative degradation .

Azosalicylic Acids ()

Functional Group Comparison :

  • Azo vs. Ammonium : Azosalicylic acids (e.g., Olsalazine sodium) contain azo (-N=N-) linkages , which undergo reductive cleavage, unlike the target’s azaniumyl (-NH₃⁺) group.
  • Electrochemical Behavior : Cyclic voltammetry studies show azo compounds exhibit distinct redox peaks (e.g., -0.5 V to -1.2 V vs. SCE), while the target’s phosphate and ammonium groups may influence proton-coupled electron transfer mechanisms.

Stability :
Azo compounds are prone to enzymatic reduction in the gut (e.g., prodrug activation), whereas the target’s ester and phosphate groups may hydrolyze under alkaline conditions .

Physicochemical Properties

Parameter Target Compound Analog Mezlocillin Sodium
Molecular Weight ~950 g/mol ~800 g/mol 561.57 g/mol
logP ~2.5 ~3.0 ~1.8
Water Solubility High High High
Key Degradation Pathway Oxidation (double bonds) Ester hydrolysis β-lactam hydrolysis

Stability Studies

  • Target Compound : Rapid oxidation observed under ambient light (50% degradation in 7 days without antioxidants).
  • Analog : Stable for >30 days under similar conditions.
  • Mezlocillin Sodium : 90% degradation at pH 2 in 2 hours due to β-lactam ring cleavage .

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